molecular formula C30H24F3N7O2 B607213 N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide CAS No. 1157857-36-7

N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide

Cat. No. B607213
CAS RN: 1157857-36-7
M. Wt: 571.5642
InChI Key: FLZNVZVIUIDCOF-UHFFFAOYSA-N
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Description

DSA7 is a potent c-Src and Abl inhibitor.

Scientific Research Applications

Analytical Separation and Detection

In a study focused on nonaqueous capillary electrophoresis, N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide and its related substances were effectively separated and detected. The research utilized a buffer consisting of 50 mM Tris and 50 mM methanesulfonic acid in methanol, achieving baseline separation of the studied analytes. This method demonstrated promise for the quality control of imatinib mesylate, suggesting potential applications in the separation and analysis of complex chemical mixtures (Ye et al., 2012).

Biological Activity

The compound demonstrated biological activity, as evidenced by its structural similarity to biologically active molecules. For instance, related compounds like thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal activities. Their molecular conformation, locked by intramolecular hydrogen bonding, played a crucial role in their biological activity (Vasu et al., 2005).

Synthesis and Structural Characterization

Research on the synthesis and characterization of related compounds provided insights into their structural properties and potential applications. For example, the study on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduced a new class of cyclic dipeptidyl ureas, showcasing the versatility of synthetic approaches in exploring different chemical structures (Sañudo et al., 2006).

Application in Medicinal Chemistry

In medicinal chemistry, compounds structurally related to N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide, such as flumatinib, were studied for their metabolism in patients with chronic myelogenous leukemia. This research is crucial for understanding the metabolic pathways and potential therapeutic applications of these compounds (Gong et al., 2010).

properties

CAS RN

1157857-36-7

Product Name

N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide

Molecular Formula

C30H24F3N7O2

Molecular Weight

571.5642

IUPAC Name

N-[3-[[3-[4-(4-methoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]-4-methylphenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C30H24F3N7O2/c1-18-8-9-22(37-28(41)19-5-3-6-20(15-19)30(31,32)33)16-25(18)39-26-24(7-4-14-34-26)27-35-17-36-29(40-27)38-21-10-12-23(42-2)13-11-21/h3-17H,1-2H3,(H,34,39)(H,37,41)(H,35,36,38,40)

InChI Key

FLZNVZVIUIDCOF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=C(C=CC=N3)C4=NC(=NC=N4)NC5=CC=C(C=C5)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DSA7;  DSA 7;  DSA-7.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide

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